molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-

Katalognummer: B11847741
CAS-Nummer: 516484-49-4
Molekulargewicht: 273.44 g/mol
InChI-Schlüssel: YYQUZZFRBYNMBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C16H23NOSi and a molecular weight of 273.45 g/mol . This compound is characterized by the presence of a cyclohexane ring, a phenyl group, a nitrile group, and a trimethylsilyl ether group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl ether group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can act as a nucleophile or electrophile in various biochemical pathways, while the trimethylsilyl ether group can influence the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- can be compared with similar compounds such as:

The uniqueness of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

516484-49-4

Molekularformel

C16H23NOSi

Molekulargewicht

273.44 g/mol

IUPAC-Name

4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile

InChI

InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3

InChI-Schlüssel

YYQUZZFRBYNMBP-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.